3-(benzenesulfonyl)-N2-(4-fluorophenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
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Overview
Description
3-(benzenesulfonyl)-N2-(4-fluorophenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a synthetic organic compound that belongs to the class of thiophene derivatives These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N2-(4-fluorophenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the thiophene core: Starting with a thiophene precursor, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the benzenesulfonyl group: This can be achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction using a fluorophenyl halide.
Addition of the methylbenzoyl group: This can be done through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N2-(4-fluorophenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N2-(4-fluorophenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N2-(4-chlorophenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
- 3-(benzenesulfonyl)-N2-(4-fluorophenyl)-5-(4-ethylbenzoyl)thiophene-2,4-diamine
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N2-(4-fluorophenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine lies in its specific combination of functional groups, which can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, the presence of the fluorophenyl group might enhance its stability and bioavailability, while the methylbenzoyl group could affect its lipophilicity and interaction with biological targets.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3S2/c1-15-7-9-16(10-8-15)21(28)22-20(26)23(32(29,30)19-5-3-2-4-6-19)24(31-22)27-18-13-11-17(25)12-14-18/h2-14,27H,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZJUQFXCFPOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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